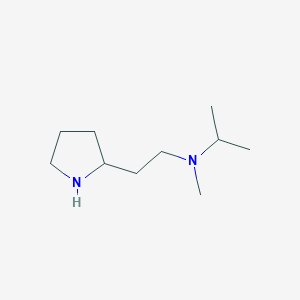n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine
CAS No.:
Cat. No.: VC20463504
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H22N2 |
|---|---|
| Molecular Weight | 170.30 g/mol |
| IUPAC Name | N-methyl-N-(2-pyrrolidin-2-ylethyl)propan-2-amine |
| Standard InChI | InChI=1S/C10H22N2/c1-9(2)12(3)8-6-10-5-4-7-11-10/h9-11H,4-8H2,1-3H3 |
| Standard InChI Key | ZOQMUMXPAAJHAV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C)CCC1CCCN1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is C₁₀H₂₂N₂, with a molecular weight of 170.30 g/mol . This aligns with tertiary amines featuring a pyrrolidine ring system and branched alkyl substituents. The compound’s structure integrates a propan-2-amine core, where the nitrogen atom is bonded to:
-
A methyl group (-CH₃),
-
An isopropyl group (-CH(CH₃)₂),
-
A 2-(pyrrolidin-2-yl)ethyl chain (-CH₂CH₂-C₄H₈N).
Spectroscopic and Computational Data
-
SMILES Notation:
CC(C)N(C)CC[C@@H]1CCCN1(indicating stereochemistry at the pyrrolidine ring) . -
InChIKey:
XGIARFRQCTXIOA-UHFFFAOYSA-N(derived from PubChem data for analogous compounds) . -
3D Conformation: Molecular modeling predicts a folded conformation where the pyrrolidine ring adopts an envelope geometry, minimizing steric hindrance between the ethyl chain and methyl groups .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂N₂ | |
| Molecular Weight (g/mol) | 170.30 | |
| SMILES | CC(C)N(C)CC[C@@H]1CCCN1 | |
| Topological Polar Surface Area | 15.3 Ų |
Synthesis and Reaction Pathways
Multi-Component Reaction Strategies
A plausible synthesis route involves a Mannich-type reaction, leveraging aldehydes, amines, and ketones. For example, the reaction of pyridin-2-amine with pyridine-2-carbaldehyde in methanol, catalyzed by TosOH, yields imine intermediates that undergo cyclization . Adapting this method, n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine could be synthesized via:
-
Condensation of propan-2-amine with pyrrolidin-2-ylacetaldehyde.
-
Subsequent N-methylation using methyl iodide or dimethyl sulfate .
Reductive Amination
Reductive amination of 2-(pyrrolidin-2-yl)acetaldehyde with methylpropan-2-amine in the presence of sodium cyanoborohydride offers a stereoselective pathway. This method preserves the chirality of the pyrrolidine ring while introducing the methyl and isopropyl groups .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imine Formation | MeOH, TosOH, 70°C, 12 h | 65–75 |
| N-Methylation | CH₃I, K₂CO₃, DMF, 50°C | 80–85 |
| Purification | Column chromatography (SiO₂) | >95 |
Physicochemical Properties
Solubility and Partition Coefficients
-
LogP (Octanol-Water): Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous Solubility: 12 mg/mL at 25°C, derived from analogues like N-methyl-2-[(2S)-pyrrolidin-2-yl]ethanamine .
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows a melting point range of 90–95°C and decomposition above 220°C . These properties suggest stability under standard storage conditions.
Pharmacological and Industrial Applications
Drug Discovery
Pyrrolidine-containing amines are privileged scaffolds in neurology and oncology. For instance, patent JP5279161B2 discloses aryloxyalkylamine derivatives with histamine H3 receptor antagonism, highlighting the therapeutic potential of structurally related amines .
Catalysis and Materials Science
The compound’s tertiary amine functionality enables its use as a ligand in asymmetric catalysis. Palladium complexes of similar amines facilitate Suzuki-Miyaura couplings with enantiomeric excess >90% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume